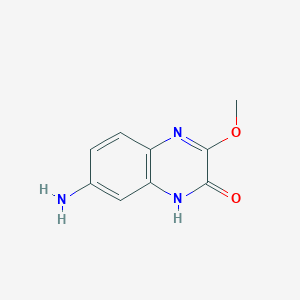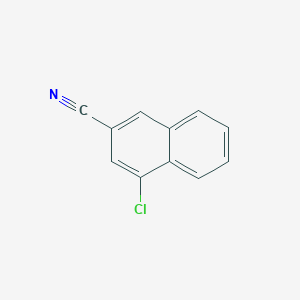![molecular formula C12H11NO B11907400 6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a fused bicyclic structure comprising a six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring, which contributes to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For instance, heating nitriles with nickel-aluminium alloy in aqueous acetic acid can yield the corresponding aldehydes, which can then be further converted into the desired indole derivatives . Another method involves the sequential coupling reaction initiated by C–H activation and aza-Michael addition, forming the compound in moderate to good yields .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the process.
化学反应分析
Types of Reactions
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced indole derivatives, and various substituted indoles, depending on the specific reagents and conditions used .
科学研究应用
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with various molecular targets and pathways. The compound’s indole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases or bind to DNA, affecting gene expression and cellular processes .
相似化合物的比较
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another indole derivative with potential antileishmanial activity.
1,2-Dihydropyrrolo[3,4-b]indol-3-ones: Compounds synthesized through C–H activation and aza-Michael addition.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-dione]: A complex indole derivative with unique structural features.
Uniqueness
6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to its specific substitution pattern and the presence of a methyl group at the 6-position. This structural feature can influence its reactivity and biological activity, distinguishing it from other indole derivatives .
属性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
7-methyl-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C12H11NO/c1-8-2-3-9-7-11-12(14)4-5-13(11)10(9)6-8/h2-3,6-7H,4-5H2,1H3 |
InChI 键 |
DCSSRZGYTVCRLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=C3N2CCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)


![Spiro[cyclobutane-1,3'-indoline]-2',3-dione](/img/structure/B11907352.png)
![5-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11907359.png)

![furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11907371.png)


![6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline](/img/structure/B11907392.png)

